molecular formula C14H16N2O4S2 B4787705 3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione

3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione

Cat. No.: B4787705
M. Wt: 340.4 g/mol
InChI Key: KYQVMSNOTFIDJH-UHFFFAOYSA-N
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Description

3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione is a complex organic compound with a unique structure that includes a thiolane ring and a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoxaline moiety, followed by the introduction of the thiolane ring. Common reagents used in these reactions include sulfur-containing compounds and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoxaline moiety to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolane ring can be modified with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives of the quinoxaline moiety.

Scientific Research Applications

3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can interact with nucleophilic sites on proteins, while the thiolane ring can undergo redox reactions, modulating the activity of target molecules. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-oxo-2,3-dihydroinden-1-ylidene)malononitrile: This compound shares a similar quinoxaline moiety but differs in its overall structure and reactivity.

    4-Hydroxy-2-quinolones: These compounds have a similar quinoxaline core but differ in their functional groups and biological activities.

Uniqueness

3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione is unique due to its combination of a thiolane ring and a quinoxaline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-[2-(1,1-dioxothiolan-3-yl)sulfanylacetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c17-13-7-16(12-4-2-1-3-11(12)15-13)14(18)8-21-10-5-6-22(19,20)9-10/h1-4,10H,5-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQVMSNOTFIDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1SCC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione
Reactant of Route 2
Reactant of Route 2
3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione
Reactant of Route 3
3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione
Reactant of Route 4
3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione
Reactant of Route 5
3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione
Reactant of Route 6
3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione

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